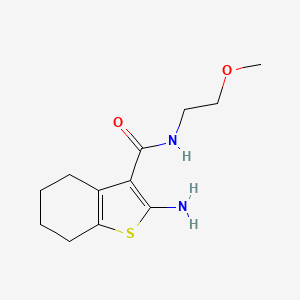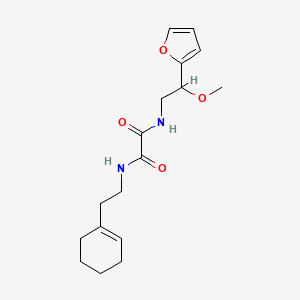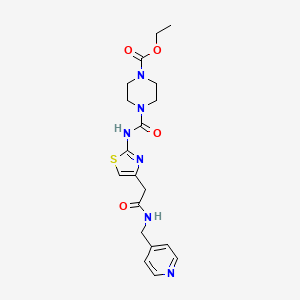![molecular formula C13H18N2O5 B2480091 3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid CAS No. 2060008-85-5](/img/structure/B2480091.png)
3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed amide coupling reactions, bromination, and cyclization processes to form the oxazole subunit, as demonstrated in the synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate with high optical purity and without racemization (Magata et al., 2017). Such methods highlight the complexity and precision required in synthesizing structurally similar compounds, emphasizing the importance of regioselective transformations and stereoselective controls in organic synthesis.
科学的研究の応用
Enantioselective Synthesis and Peptide Mimetics
3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid is a compound with potential applications in the field of enantioselective synthesis and the construction of peptide mimetics. For instance, the compound has been used in the enantioselective synthesis of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate via Pd-catalyzed amide coupling and subsequent oxazole formation, highlighting its role in producing oxazole subunits in macrocyclic azole peptides without racemization (Magata et al., 2017). Additionally, the compound has shown utility in the synthesis of methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, which is instrumental in Michael additions and Diels–Alder reactions leading to new cyclopropyl-containing amino acids in protected form, emphasizing its versatility in synthesizing geometrically constrained bicyclic peptidomimetics (Limbach et al., 2009).
Antimicrobial and Antioxidant Activities
The compound's derivatives have demonstrated antimicrobial and antioxidant properties. Novel heterocyclic compounds containing the 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring, derived from iminoester hydrochlorides and 4-tert-butylbenzhyrazide, have shown significant antimicrobial activities against microorganisms like B. subtilis, with some derivatives surpassing the activity of ampicillin (Yildirim, 2020).
Synthesis of Fluorescent Amino Acid Derivatives
Furthermore, the compound has been utilized in the synthesis of highly fluorescent amino acid derivatives. For example, N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, synthesized from simple substrates, exhibited a high fluorescence quantum yield, demonstrating its potential in creating amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).
Safety and Hazards
作用機序
Mode of Action
The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can be added to amines under aqueous conditions and can be removed with strong acids . This suggests that the compound may undergo reactions involving the addition or removal of the Boc group, potentially leading to changes in its targets.
Biochemical Pathways
Given the presence of the Boc group, it’s possible that the compound could be involved in reactions related to amine protection and deprotection . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown . The compound’s bioavailability, or the extent to which it is absorbed and able to exert an effect, would depend on these properties.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, pH levels, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall effectiveness. The compound’s stability under different conditions would also be an important factor to consider .
特性
IUPAC Name |
3-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]-1,2-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-12(2,3)20-11(18)14-7-13(4-5-13)9-8(10(16)17)6-19-15-9/h6H,4-5,7H2,1-3H3,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQLPZLEXLECHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)C2=NOC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)




![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)




![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)

